PSB-22034

Description

BenchChem offers high-quality PSB-22034 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PSB-22034 including the price, delivery time, and more detailed information at info@benchchem.com.

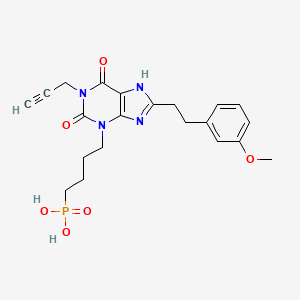

Structure

3D Structure

Properties

Molecular Formula |

C21H25N4O6P |

|---|---|

Molecular Weight |

460.4 g/mol |

IUPAC Name |

4-[8-[2-(3-methoxyphenyl)ethyl]-2,6-dioxo-1-prop-2-ynyl-7H-purin-3-yl]butylphosphonic acid |

InChI |

InChI=1S/C21H25N4O6P/c1-3-11-25-20(26)18-19(24(21(25)27)12-4-5-13-32(28,29)30)23-17(22-18)10-9-15-7-6-8-16(14-15)31-2/h1,6-8,14H,4-5,9-13H2,2H3,(H,22,23)(H2,28,29,30) |

InChI Key |

RZWIZKOWQADYEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=NC3=C(N2)C(=O)N(C(=O)N3CCCCP(=O)(O)O)CC#C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanisms of Action for "PSB" Series Compounds: A Technical Guide

Initial inquiry for the molecule "PSB-22034" did not yield specific results in the reviewed scientific literature. It is possible that this designation is incorrect or refers to a compound not yet widely documented. However, extensive research has been conducted on a range of other compounds bearing the "PSB" prefix, revealing their diverse mechanisms of action as modulators of various G protein-coupled receptors (GPCRs) and other cellular targets. This guide provides an in-depth technical overview of the core mechanisms for several prominent "PSB" compounds, intended for researchers, scientists, and drug development professionals.

PSB-603: A Potent and Selective A2B Adenosine (B11128) Receptor Antagonist

PSB-603 has been identified as a highly potent and selective antagonist for the A2B adenosine receptor (A2BAR), a member of the G protein-coupled receptor superfamily.[1][2] Its mechanism of action is centered on blocking the binding of the endogenous ligand, adenosine, to the A2BAR, thereby inhibiting downstream signaling pathways.

Quantitative Pharmacological Data

| Compound | Target | Assay Type | Parameter | Value (nM) | Species |

| PSB-603 | A2B Adenosine Receptor | Radioligand Binding ([3H]PSB-603) | Ki | 0.553 | Human |

| PSB-603 | A2B Adenosine Receptor | Saturation Binding ([3H]PSB-603) | KD | 1.71 | Human |

| PSB-603 | A1, A2A, A3 Adenosine Receptors | Radioligand Binding | Ki | >10,000 | Human/Rat |

Data sourced from references[1][2].

Experimental Protocols

Radioligand Binding Assays: The binding affinity of PSB-603 to the A2BAR was determined using radioligand binding assays with [3H]PSB-603 on membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A2BAR.

-

Saturation Binding: To determine the KD and Bmax, increasing concentrations of [3H]PSB-603 were incubated with the cell membranes. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

-

Displacement Assays: To determine the Ki of unlabeled PSB-603, a fixed concentration of [3H]PSB-603 was incubated with the cell membranes in the presence of varying concentrations of unlabeled PSB-603. The incubation was carried out at 25°C for 2 hours to reach equilibrium. The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was quantified.[1]

Signaling Pathway

The A2B adenosine receptor typically couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By acting as an antagonist, PSB-603 blocks this cascade.

References

PSB-22034: A Selective Agonist for the Mas-Related G Protein-Coupled Receptor X4 (MRGPRX4)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-22034 has emerged as a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4), a receptor implicated in cholestatic itch and other sensory functions. This technical guide provides a comprehensive overview of PSB-22034, including its pharmacological properties, the underlying signaling pathways of MRGPRX4 activation, and detailed experimental methodologies for its characterization. The information is intended to support further research and drug development efforts targeting MRGPRX4.

Introduction to MRGPRX4

The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are primarily expressed in sensory neurons. MRGPRX4 has been identified as a receptor for bile acids, suggesting its role in the pathogenesis of cholestatic pruritus (itch associated with liver disease).[1][2][3][4][5][6][7] The activation of MRGPRX4 is linked to the Gq signaling pathway, leading to the mobilization of intracellular calcium and the subsequent activation of downstream signaling cascades.[1][4] The identification of selective agonists like PSB-22034 is crucial for elucidating the physiological and pathological roles of MRGPRX4 and for the development of novel therapeutics.

Pharmacological Profile of PSB-22034

PSB-22034 is a xanthine (B1682287) derivative that has been identified as a potent and selective agonist of MRGPRX4.[8][9] Its efficacy has been quantified through in vitro assays that measure the two primary signaling pathways engaged by G protein-coupled receptors: G protein-dependent signaling (measured by calcium mobilization) and β-arrestin recruitment.

Table 1: Potency of PSB-22034 at MRGPRX4

| Assay Type | Parameter | Value (nM) | Reference |

| Calcium (Ca²⁺) Mobilization | EC₅₀ | 11.2 | [8][9][10][11] |

| β-Arrestin Recruitment | EC₅₀ | 30.0 | [10][11] |

MRGPRX4 Signaling Pathway

Activation of MRGPRX4 by an agonist such as PSB-22034 initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, MRGPRX4 activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key event that mediates the cellular response to MRGPRX4 activation.[1][4]

Caption: MRGPRX4 Signaling Pathway.

Experimental Protocols

The following sections detail the generalized methodologies for assessing the activity of PSB-22034 at the MRGPRX4 receptor. These protocols are based on standard techniques for studying GPCR signaling.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used for heterologous expression of GPCRs.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: For transient expression, HEK293T cells are transfected with a plasmid encoding human MRGPRX4 using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection. For stable expression, cells are selected using an appropriate antibiotic.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Principle: Cells expressing MRGPRX4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent Gq activation, the release of intracellular calcium stores leads to an increase in fluorescence, which can be measured in real-time.

-

Protocol:

-

Cell Plating: Seed MRGPRX4-expressing HEK293T cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate the cells with Fluo-4 AM loading buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid) for 60 minutes at 37°C in the dark. Probenecid is included to inhibit organic anion transporters, preventing dye leakage.

-

Compound Addition: Prepare serial dilutions of PSB-22034 in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation 3) to measure the baseline fluorescence. Add the PSB-22034 dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for a defined period (e.g., 180 seconds).

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is then normalized to the maximum response. EC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MRGPRX4 receptor, a key event in GPCR desensitization and signaling.

-

Principle: A common method for detecting β-arrestin recruitment is the PathHunter® assay (DiscoverX). In this system, the MRGPRX4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cell Plating: Use a stable cell line co-expressing the MRGPRX4-ProLink and β-arrestin-Enzyme Acceptor constructs. Plate the cells in a 96-well white, solid-bottom plate and incubate for 24-48 hours.

-

Compound Addition: Prepare serial dilutions of PSB-22034 in the appropriate assay buffer. Add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagent containing the chemiluminescent substrate. Incubate at room temperature for 60 minutes.

-

Luminescence Measurement: Read the chemiluminescent signal using a plate-based luminometer.

-

Data Analysis: Normalize the data to the maximum response and determine the EC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Synthesis and Characterization of PSB-22034

PSB-22034 is a xanthine derivative. The synthesis of such compounds generally involves multi-step chemical reactions. A common approach for synthesizing 8-substituted xanthines is the Traube synthesis.

General Synthesis of Xanthine Derivatives

The Traube synthesis typically involves the condensation of a substituted urea (B33335) with cyanoacetic acid to form a cyanoacetylurea (B75420) intermediate. This intermediate is then cyclized to form a 6-aminouracil (B15529) derivative. Subsequent nitrosation, reduction to a diamine, and cyclization with a suitable reagent (e.g., formic acid or an orthoformate) yields the xanthine core. The various substituents on the xanthine scaffold can be introduced at different stages of the synthesis.

Characterization Methods

The identity and purity of synthesized small molecules like PSB-22034 are confirmed using a variety of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

PSB-22034 is a valuable pharmacological tool for the study of MRGPRX4. Its high potency and selectivity make it an excellent probe for investigating the role of this receptor in health and disease. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of targeting MRGPRX4.

References

- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MRGPRX4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MRGPRX4 in Pain and Itch Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical player in sensory biology, particularly in the context of pruritus (itch). Initially an orphan receptor, MRGPRX4 is now recognized as a key receptor for pruritogens associated with cholestatic itch, a severe and often debilitating symptom in patients with liver diseases. This technical guide provides a comprehensive overview of the current understanding of MRGPRX4's role in pain and itch pathways, its signaling mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals investigating MRGPRX4 as a potential therapeutic target for chronic itch and other sensory disorders.

Introduction to MRGPRX4

MRGPRX4 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is primarily expressed in primates, including humans.[1] These receptors are predominantly found in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG), which are crucial for transmitting sensory information, including pain and itch, from the periphery to the central nervous system.[2][3][4] The primate-specific expression of MRGPRX4 makes it a challenging but potentially highly relevant target for human-specific therapies.[1]

Recent breakthroughs have deorphanized MRGPRX4, identifying several endogenous and exogenous ligands that activate it. Notably, bile acids and bilirubin (B190676), which accumulate in the serum of patients with cholestatic liver diseases, have been identified as key endogenous agonists of MRGPRX4.[2][5][6] This discovery has solidified the link between MRGPRX4 and the pathophysiology of cholestatic pruritus.[6][7] Additionally, certain drugs are known to cause itch as a side effect through off-target activation of MRGPRX4.[8]

Signaling Pathways of MRGPRX4

MRGPRX4 activation initiates a signaling cascade that leads to neuronal excitation and the sensation of itch. The primary signaling pathway involves the coupling to Gαq proteins.[2][9]

Upon ligand binding, MRGPRX4 undergoes a conformational change that activates the heterotrimeric G protein Gq.[2] Activated Gq, in turn, stimulates phospholipase C (PLC).[5][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[5][9] This increase in intracellular calcium is a key event in neuronal activation, leading to depolarization and the firing of action potentials that transmit the itch signal to the spinal cord and brain.

Quantitative Data on MRGPRX4 Activation

The potency of various ligands in activating MRGPRX4 has been quantified using in vitro assays. The half-maximal effective concentration (EC50) values provide a standardized measure of agonist potency.

| Ligand | Assay Type | Cell Line | EC50 (µM) | Reference |

| Deoxycholic acid (DCA) | TGFα shedding | HEK293T | ~10 | [5] |

| Chenodeoxycholic acid (CDCA) | TGFα shedding | HEK293T | ~30 | [5] |

| Cholic acid (CA) | TGFα shedding | HEK293T | >100 | [5] |

| Lithocholic acid (LCA) | TGFα shedding | HEK293T | ~5 | [5] |

| Nateglinide | IP1 accumulation | HEK293 | Varies with expression | [9] |

| Deoxycholic acid (DCA) | IP1 accumulation | HEK293 | Varies with expression | [9] |

| Ursodeoxycholic acid (UDCA) | Calcium Imaging | HEK293 | ~15 | [2] |

| Taurodeoxycholic acid (TDCA) | Calcium Imaging | HEK293 | ~20 | [3] |

| Bilirubin | Calcium Imaging | HEK293T | Less potent than bile acids | [10] |

| Fospropofol | Calcium Mobilization | HEK293 | Potent agonist | [8] |

Experimental Protocols

A variety of experimental techniques have been crucial in defining the role of MRGPRX4 in sensory signaling.

In Vitro Ligand Screening and Signaling Assays

4.1.1. Calcium Imaging Assay

-

Objective: To measure the increase in intracellular calcium concentration upon MRGPRX4 activation.

-

Methodology:

-

HEK293 cells stably or transiently expressing human MRGPRX4 are cultured on glass-bottom dishes.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) for 30-60 minutes at 37°C.[5]

-

After washing to remove excess dye, baseline fluorescence is recorded using a fluorescence microscope.

-

Test compounds (e.g., bile acids) are applied to the cells via a perfusion system.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.[5]

-

Data are typically presented as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to baseline (ΔF/F0).

-

4.1.2. TGFα Shedding Assay

-

Objective: To quantify Gq-mediated MRGPRX4 activation by measuring the release of a reporter molecule.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids encoding MRGPRX4 and an alkaline phosphatase (AP)-tagged pro-transforming growth factor-α (pro-TGFα).[5]

-

Upon MRGPRX4 activation by a ligand, the Gq pathway is initiated, leading to the activation of a metalloproteinase that cleaves pro-TGFα, releasing AP-TGFα into the cell culture medium.

-

The culture medium is collected, and the activity of the secreted AP is measured by adding a colorimetric or chemiluminescent substrate.

-

The amount of AP activity is directly proportional to the level of MRGPRX4 activation.[5]

-

In Situ and In Vivo Studies

4.2.1. In Situ Hybridization (ISH) for MRGPRX4 Expression

-

Objective: To visualize the localization of MRGPRX4 mRNA in tissue sections, particularly in the dorsal root ganglia.

-

Methodology:

-

Human DRG tissue is fixed, sectioned, and mounted on slides.

-

Fluorescently labeled RNA probes specific for MRGPRX4 mRNA are hybridized to the tissue sections.

-

After a series of washes to remove unbound probes, the sections are counterstained with a nuclear stain (e.g., DAPI).

-

The fluorescent signals are visualized using a confocal or fluorescence microscope, revealing the specific cells expressing MRGPRX4.[5] Co-localization studies with markers for specific neuronal subtypes (e.g., HRH1 for itch-sensing neurons) can also be performed.[7]

-

4.2.2. Generation and Use of Humanized MRGPRX4 Mice

-

Objective: To study the in vivo function of the human MRGPRX4 in a model organism that naturally lacks the receptor.

-

Methodology:

-

Transgenic mice are generated to express human MRGPRX4 specifically in sensory neurons. This is often achieved using a Cre-Lox system, where a Cre recombinase is driven by a promoter specific to sensory neurons (e.g., Mrgpra3), which then excises a stop cassette to allow for MRGPRX4 expression.[2]

-

Expression of MRGPRX4 in the DRG neurons of these mice is confirmed using techniques like qPCR or in situ hybridization.

-

Behavioral assays are performed to assess itch-related responses. This typically involves intradermal injection of MRGPRX4 agonists (e.g., bile acids) into the nape of the neck or the cheek of the mice.[2]

-

The number of scratching bouts directed at the injection site is quantified over a defined period (e.g., 30-60 minutes). An increase in scratching behavior in the humanized mice compared to wild-type controls indicates that MRGPRX4 activation mediates itch in vivo.[2]

-

The Role of MRGPRX4 in Pain

While the role of MRGPRX4 in itch is well-established, its involvement in pain pathways is less clear. Some members of the MRGPR family are implicated in pain sensation.[11] Given the frequent overlap between itch and pain signaling, it is plausible that MRGPRX4 may also modulate nociception. However, current evidence strongly points towards a primary role in pruritus, particularly non-histaminergic itch.[2][3] Further research is needed to definitively characterize the contribution of MRGPRX4 to pain perception. The development of selective MRGPRX4 antagonists will be instrumental in dissecting its specific roles in both itch and pain.[1]

Therapeutic Implications and Drug Development

The identification of MRGPRX4 as a key receptor in cholestatic itch presents a promising new target for drug development.[1][6] Current treatments for cholestatic pruritus are often ineffective and can have significant side effects. A selective antagonist of MRGPRX4 could offer a more targeted and effective therapy by directly blocking the action of pruritogenic bile acids and bilirubin on sensory neurons.[12]

The development of potent and selective MRGPRX4 modulators, both agonists for research purposes and antagonists for therapeutic applications, is an active area of investigation.[1][13] High-throughput screening campaigns are being employed to identify novel small molecule modulators of MRGPRX4.[8] The humanized mouse model provides a valuable tool for the preclinical evaluation of these candidate drugs.[2]

Conclusion

MRGPRX4 has been firmly established as a critical receptor in the pathophysiology of cholestatic itch, mediating the pruritic effects of bile acids and bilirubin. Its primate-specific expression underscores the importance of human-focused research and the use of humanized animal models. The elucidation of its Gq-PLC signaling pathway provides a clear mechanism for its action in sensory neurons. The ongoing development of selective MRGPRX4 antagonists holds great promise for a new generation of targeted therapies to alleviate the debilitating burden of chronic itch in patients with liver disease. Further research into the potential role of MRGPRX4 in other sensory modalities, including pain, will continue to expand our understanding of this important receptor.

References

- 1. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omicsdi.org [omicsdi.org]

- 12. bowdish.ca [bowdish.ca]

- 13. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

PSB-22034 for studying G-protein coupled receptors

Absence of Scientific Data on PSB-22034 for G-Protein Coupled Receptor Studies

An extensive search of publicly available scientific literature and databases has yielded no specific information on the compound designated as PSB-22034 in the context of G-protein coupled receptor (GPCR) research. Consequently, a detailed technical guide on its use, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The initial investigation sought to identify key parameters such as binding affinity, mechanism of action, and functional effects of PSB-22034 on GPCRs. However, the search did not return any published studies, technical data sheets, or patents associated with this specific compound. This lack of information prevents the creation of the requested in-depth guide, data tables, and visualizations.

For researchers, scientists, and drug development professionals interested in studying GPCRs, a vast array of well-characterized pharmacological tools, including agonists, antagonists, and allosteric modulators, are available. It is recommended to consult established scientific databases such as PubMed, Scopus, and chemical supplier catalogs for compounds with documented activity at specific GPCR targets of interest.

General principles of GPCR signaling involve a ligand binding to the receptor, which induces a conformational change, leading to the activation of intracellular G-proteins. These G-proteins, composed of α, β, and γ subunits, then modulate the activity of various effector enzymes and ion channels, resulting in a cellular response. The specific signaling cascade is dependent on the type of G-protein coupled to the receptor (e.g., Gs, Gi/o, Gq/11, or G12/13).

A generalized workflow for characterizing a novel compound's interaction with a GPCR is outlined below. This workflow represents a typical approach in the field but is not based on any specific data for PSB-22034.

Should information on PSB-22034 become publicly available in the future, a comprehensive technical guide could be developed. Researchers are encouraged to report their findings in peer-reviewed journals to contribute to the collective scientific knowledge.

In-Vitro Preliminary Studies of Pazopanib (GW786034): A Technical Guide

Disclaimer: The compound "PSB-22034" did not yield any relevant results in scientific literature searches. It is presumed to be a non-standard or erroneous identifier. This guide will instead focus on Pazopanib (B1684535) (GW786034) , a well-documented multi-targeted tyrosine kinase inhibitor, based on the possibility of a typographical error in the original query. Pazopanib is a relevant subject for researchers, scientists, and drug development professionals interested in anti-angiogenic and anti-tumor therapies.

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of pazopanib, a potent inhibitor of several receptor tyrosine kinases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Kinase Inhibitory Activity of Pazopanib

Pazopanib has been demonstrated to inhibit a range of kinases involved in angiogenesis and tumor growth. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 10[1][2][3][4][5][6] |

| VEGFR-2 | 30[1][2][3][4][5][6][7][8] |

| VEGFR-3 | 47[1][2][3][4][5][6][8] |

| PDGFR-α | 71[1][2] |

| PDGFR-β | 84[1][3][4][5][6] |

| c-Kit | 74[1][2][3][4][5][6] |

| FGFR-1 | 140[1][3][4][5][6] |

| FGFR-3 | 130[1][2] |

| c-Fms | 146[1][3][4][5][6] |

Effect of Pazopanib on Cancer Cell Viability

The anti-proliferative effects of pazopanib have been evaluated across various cancer cell lines. The IC50 values for cell viability are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | ~4-6[1][9] |

| YTLMC-90 | Non-small cell lung cancer | ~4-6[9] |

| L9981 | Non-small cell lung cancer | ~4-6[9] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 0.02[7] |

| HFF | Human Foreskin Fibroblasts | 1.01[10] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of pazopanib on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549)

-

Pazopanib hydrochloride

-

96-well cell culture plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[11]

-

Incubation: Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.[1][11]

-

Compound Treatment: Prepare serial dilutions of pazopanib in complete growth medium. Replace the existing medium with 100 µL of fresh medium containing various concentrations of pazopanib or a vehicle control (DMSO).[1]

-

Incubation: Incubate the plate for 48-96 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.[1][11]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Endothelial Cell Migration (Transwell) Assay

This assay evaluates the effect of pazopanib on the migration of endothelial cells, a critical process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell basal medium with supplements

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Pazopanib

-

Chemoattractant (e.g., VEGF)

-

Fixation and staining reagents (e.g., methanol (B129727), crystal violet)

Procedure:

-

Cell Culture: Culture HUVECs to 70-90% confluency.[1]

-

Compound Pre-treatment: Pre-treat HUVECs with various concentrations of pazopanib or a vehicle control for 2-4 hours.[1]

-

Assay Setup: Add endothelial cell basal medium with a chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.[1]

-

Cell Seeding: Resuspend the pre-treated HUVECs in serum-free medium and add them to the upper chamber of the Transwell inserts.[1]

-

Incubation: Incubate for 4-6 hours at 37°C to allow for cell migration.[1]

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[1]

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.[1]

-

Analysis: Count the number of migrated cells under a microscope or elute the stain and measure the absorbance.[1]

VEGFR-2 Phosphorylation (Western Blot) Assay

This protocol determines the inhibitory effect of pazopanib on the phosphorylation of its target, VEGFR-2.

Materials:

-

HUVECs or other VEGFR-2 expressing cells

-

Pazopanib

-

VEGF-A

-

Lysis buffer

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture cells to 80-90% confluency and serum-starve overnight.[1]

-

Compound Treatment: Pre-treat the cells with various concentrations of pazopanib or a vehicle control for 2 hours.[1]

-

Stimulation: Stimulate the cells with VEGF-A for 10 minutes at 37°C.[1]

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2, total VEGFR-2, and a loading control (e.g., Actin).[1]

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.[1]

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.[1]

Mandatory Visualization

Experimental Workflows

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for the Transwell cell migration assay.

Caption: Workflow for the VEGFR-2 phosphorylation Western blot.

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Probing P2Y12 Receptor Antagonism: A Technical Guide to Calcium Mobilization Assays in the Context of PSB-22034

For Immediate Release

This technical guide provides an in-depth overview of the role of calcium mobilization assays in the pharmacological characterization of P2Y12 receptor antagonists, with a specific focus on the experimental context for a compound such as PSB-22034. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and antiplatelet therapies.

Executive Summary

The P2Y12 receptor, a critical target in antithrombotic therapy, is a Gi-coupled G protein-coupled receptor (GPCR) whose primary signaling cascade involves the inhibition of adenylyl cyclase. Consequently, direct measurement of calcium mobilization, a hallmark of Gq-coupled receptor activation, is not a primary readout for P2Y12 receptor activity. However, P2Y12 receptor activation significantly modulates the calcium signals initiated by other co-expressed P2Y receptors, particularly the Gq-coupled P2Y1 receptor. Therefore, calcium mobilization assays are a valuable tool to study the inhibitory effects of P2Y12 antagonists on the synergistic signaling initiated by ADP. This guide details the underlying signaling pathways, provides a comprehensive experimental protocol for a relevant calcium mobilization assay, and presents this information in a structured format for practical application.

P2Y12 Receptor Signaling and Calcium Crosstalk

The activation of platelets by adenosine (B11128) diphosphate (B83284) (ADP) is a key event in hemostasis and thrombosis. This process is mediated by two P2Y receptor subtypes: P2Y1 and P2Y12.

-

P2Y1 Receptor: A Gq-coupled receptor, its activation by ADP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This initial, transient increase in intracellular calcium is responsible for platelet shape change and weak, transient aggregation.

-

P2Y12 Receptor: A Gi-coupled receptor, its activation by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn relieves the inhibition of Gq-mediated signaling pathways. This potentiates and sustains the calcium signal initiated by P2Y1 and is crucial for the completion and amplification of platelet aggregation.

Therefore, while a P2Y12 antagonist like PSB-22034 would not be expected to directly inhibit a calcium signal, it would significantly attenuate the sustained calcium response to ADP by blocking the P2Y12-mediated amplification loop.

Experimental Protocol: Calcium Mobilization Assay for P2Y12 Antagonists

This protocol describes a fluorescent-based calcium mobilization assay to measure the inhibitory effect of a P2Y12 antagonist on ADP-induced calcium flux in a suitable cell line (e.g., CHO cells co-expressing P2Y1 and P2Y12 receptors, or in human platelets).

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| CHO-K1 Cells (or human platelets) | ATCC (or other) | CCL-61 |

| F-12K Medium | ATCC | 30-2004 |

| Fetal Bovine Serum (FBS) | Gibco | 10437028 |

| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| Fluo-4 AM | Invitrogen | F14201 |

| Pluronic F-127 | Invitrogen | P3000MP |

| Adenosine diphosphate (ADP) | Sigma-Aldrich | A2754 |

| PSB-22034 (or other antagonist) | (Specify Source) | (Specify Cat. No.) |

| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |

| HEPES | Gibco | 15630080 |

| Probenecid (B1678239) | Sigma-Aldrich | P8761 |

| 96-well black, clear-bottom plates | Corning | 3603 |

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture CHO-K1 cells expressing P2Y1 and P2Y12 receptors in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES and 2.5 mM probenecid.

-

Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells twice with 100 µL of HBSS with 20 mM HEPES and 2.5 mM probenecid to remove excess dye.

-

Add 100 µL of the wash buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

-

-

Compound Handling:

-

Prepare a stock solution of PSB-22034 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the antagonist in the wash buffer to achieve the desired final concentrations.

-

Prepare a solution of ADP in the wash buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.

-

-

Assay Performance:

-

Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

-

Add the desired volume of the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence for 10-20 seconds.

-

Inject the ADP solution into the wells and continue to measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak calcium response.

-

Data Analysis

-

The primary data will be the fluorescence intensity over time for each well.

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F).

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Data Presentation

While a specific EC50 for PSB-22034 is not provided, the data generated from the described assay would be presented as follows:

Table 1: Inhibitory Effect of PSB-22034 on ADP-Induced Calcium Mobilization

| Concentration of PSB-22034 (nM) | Normalized Fluorescence Response (ΔF/F) | % Inhibition |

| 0 (Vehicle Control) | [Value] | 0 |

| [Conc. 1] | [Value] | [Value] |

| [Conc. 2] | [Value] | [Value] |

| [Conc. 3] | [Value] | [Value] |

| [Conc. 4] | [Value] | [Value] |

| [Conc. 5] | [Value] | [Value] |

| IC50 (nM) | \multicolumn{2}{c | }{[Calculated Value] } |

Conclusion

Calcium mobilization assays serve as a robust method for characterizing the functional antagonism of P2Y12 receptors by measuring the inhibition of ADP-induced calcium signaling, which is a synergistic effect mediated by both P2Y1 and P2Y12 receptors. Although not a direct measure of P2Y12 activity, this assay provides valuable pharmacological data on the ability of compounds like PSB-22034 to modulate a key downstream signaling event in platelet activation. The detailed protocol and signaling pathway information provided in this guide offer a comprehensive framework for researchers to design and execute experiments to determine the potency of novel P2Y12 receptor antagonists.

An In-depth Technical Guide to β-Arrestin Recruitment Assays for Novel G Protein-Coupled Receptor Ligands

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for β-arrestin recruitment assays, a critical tool in modern drug discovery for G protein-coupled receptors (GPCRs). While this document uses the hypothetical compound PSB-22034 as an illustrative example for targeting the GPR18 receptor, the methodologies and principles described are broadly applicable to the characterization of any novel GPCR ligand.

Introduction to β-Arrestin Recruitment Assays

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Upon activation by a ligand, GPCRs traditionally signal through G proteins. However, a second major signaling pathway is mediated by β-arrestins.[1][2] Initially known for their role in desensitizing G protein signaling, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own signaling cascades, a concept known as biased signaling or functional selectivity.[1][3][4]

The ability of a ligand to preferentially activate either the G protein or the β-arrestin pathway has profound implications for drug development, offering the potential to design therapies with improved efficacy and fewer side effects.[1][4] β-arrestin recruitment assays are therefore essential tools for identifying such "biased ligands" and for screening compounds, especially for orphan GPCRs where the G protein coupling is unknown.[1][5]

This guide focuses on the practical application of these assays, with a particular emphasis on enzyme fragment complementation (EFC) technology, a common and robust method for quantifying β-arrestin recruitment.[2][5]

Core Principles of β-Arrestin Recruitment Assays

Several technologies are available for measuring β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET), and various split-protein reporter systems.[6] A widely used method is the PathHunter assay, which is based on Enzyme Fragment Complementation (EFC).[1][2][3][5]

The core principle of the EFC-based β-arrestin assay is as follows:

-

The GPCR of interest is fused to a small, inactive enzyme fragment (ProLink™ or PK).

-

β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor or EA).

-

These two fusion proteins are co-expressed in a host cell line.

-

In the basal state, the two enzyme fragments are separate, and there is no enzyme activity.

-

Upon ligand binding to the GPCR, the receptor becomes activated and phosphorylated, leading to the recruitment of the β-arrestin-EA fusion protein to the GPCR-PK at the cell membrane.

-

This proximity forces the complementation of the PK and EA fragments, reconstituting a fully active β-galactosidase enzyme.

-

The active enzyme then hydrolyzes a substrate, generating a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[1][2]

GPR18 Signaling and β-Arrestin Recruitment Pathway

GPR18 is a class A orphan GPCR that has been associated with the endocannabinoid system.[7] It is activated by the natural cannabinoid Δ⁹-tetrahydrocannabinol (THC) and various synthetic ligands.[7][8][9] Upon activation by an agonist like PSB-22034, GPR18 undergoes a conformational change, leading to the phosphorylation of its intracellular loops and C-terminal tail by GPCR kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin, initiating the recruitment process and subsequent signaling or receptor internalization.

Caption: GPR18 signaling pathway leading to β-arrestin recruitment.

Experimental Workflow for β-Arrestin Recruitment Assay

The workflow for a typical β-arrestin recruitment assay is straightforward and amenable to high-throughput screening. It involves cell plating, compound addition, incubation, and signal detection.

Caption: High-level workflow for a β-arrestin recruitment assay.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for PathHunter-style β-arrestin assays.[1][3]

5.1. Materials and Reagents

-

Cell Line: PathHunter U2OS cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin. A parental PathHunter cell line should be used as a negative control.[1]

-

Cell Culture Medium: Standard growth medium (e.g., MEM) supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418, Hygromycin B).

-

Assay Plates: 384-well white, solid-bottom cell culture plates.

-

Test Compound: PSB-22034, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Reference Agonist: A known GPR18 agonist (e.g., THC) for comparison.

-

Assay Buffer: As recommended by the assay manufacturer (e.g., HBSS with 20 mM HEPES).

-

Detection Reagents: PathHunter Detection Reagent Kit, containing Galacton Star® substrate, Emerald II™ enhancer, and Cell Assay Buffer.

-

Instrumentation: A standard chemiluminescence plate reader.

5.2. Assay Procedure (Agonist Mode)

-

Cell Plating:

-

Harvest and count the GPR18 PathHunter cells.

-

Resuspend the cells in fresh culture medium to a density of 200,000 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (yielding 4,000 cells/well).

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a serial dilution series of PSB-22034 and the reference agonist in assay buffer. Typically, an 11-point, 3-fold serial dilution is prepared, starting from a top concentration of 100 µM.

-

Include a "vehicle control" (DMSO in assay buffer) and a "no compound" control.

-

-

Compound Addition and Incubation:

-

Carefully remove the culture medium from the cell plate.

-

Add 20 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 90 minutes at 37°C. The optimal incubation time may vary between GPCRs and should be determined empirically.[1]

-

-

Signal Detection:

-

Prepare the detection reagent solution according to the manufacturer's instructions immediately before use.

-

Add 20 µL of the detection reagent solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the chemiluminescence signal on a plate reader.

-

5.3. Data Analysis

-

Normalize the raw luminescence data to the vehicle control (0% activation) and a maximal response from a saturating concentration of a reference agonist (100% activation).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

Data Presentation: Illustrative Results for PSB-22034

The following tables present hypothetical quantitative data for PSB-22034 in a GPR18 β-arrestin recruitment assay, demonstrating how results can be structured for clear comparison.

Table 1: Potency and Efficacy of GPR18 Agonists

| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Reference Agonist) | Hill Slope |

|---|---|---|---|

| Reference Agonist (THC) | 150 | 100% | 1.0 |

| PSB-22034 | 85 | 95% | 1.1 |

| Negative Control | >10,000 | Not Active | N/A |

Table 2: Assay Performance Metrics

| Parameter | Value | Description |

|---|---|---|

| Signal to Background (S/B) | 12 | Ratio of max signal to min signal. |

| Z'-factor | 0.75 | Indicates assay robustness and suitability for HTS. |

| CV% of Controls | < 10% | Indicates low variability in control wells. |

Conclusion

The β-arrestin recruitment assay is a powerful and indispensable tool in GPCR pharmacology. It provides crucial information on a ligand's ability to engage a key signaling pathway, enabling the identification of biased agonists and the characterization of orphan receptors. By following a structured workflow, employing robust assay technologies like EFC, and adhering to rigorous data analysis standards, researchers can effectively profile novel compounds like PSB-22034 and accelerate the drug discovery process. This guide provides the foundational knowledge and practical steps required to successfully implement β-arrestin recruitment assays in a research setting.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 7. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to MRGPRX4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant therapeutic target, primarily implicated in cholestatic pruritus, the debilitating itch associated with liver diseases.[1][2][3] This Gq-coupled receptor, expressed in human dorsal root ganglion (hDRG) neurons, is activated by endogenous ligands such as bile acids and bilirubin, which are elevated in cholestatic conditions.[1][4][5] The activation of MRGPRX4 on sensory neurons is believed to be a key mechanism in initiating the itch sensation in these patients.[2][5] This technical guide provides an in-depth overview of the therapeutic applications of MRGPRX4 agonists, focusing on the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Concepts: MRGPRX4 Signaling and Therapeutic Rationale

MRGPRX4 is a primate-specific G protein-coupled receptor (GPCR) belonging to the Mas-related gene family.[6] Its activation by agonists, most notably bile acids, initiates a canonical Gq signaling cascade. This pathway is central to the receptor's function in mediating itch and presents a clear rationale for the development of both agonists for research purposes and antagonists for therapeutic intervention.

Signaling Pathway

Upon agonist binding, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq.[1][2] Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This rise in intracellular calcium is a key event in neuronal activation and the subsequent transmission of the itch signal.[1][2]

Quantitative Data on MRGPRX4 Agonists

The potency of various endogenous and synthetic agonists for MRGPRX4 has been characterized in several studies. This data is crucial for understanding the structure-activity relationships and for selecting appropriate tool compounds for research. The following tables summarize the half-maximal effective concentrations (EC50) of key MRGPRX4 agonists.

Table 1: Potency of Bile Acids as MRGPRX4 Agonists

| Bile Acid | TGFα Shedding Assay EC50 (μM)[1] | FLIPR Ca²⁺ Assay EC50 (μM)[1] |

| Deoxycholic acid (DCA) | 2.7 | 2.6 |

| Chenodeoxycholic acid (CDCA) | 10.3 | 11.5 |

| Cholic acid (CA) | 21.8 | 25.1 |

| Lithocholic acid (LCA) | 15.6 | 18.9 |

| Ursodeoxycholic acid (UDCA) | - | - |

| Taurodeoxycholic acid (TDCA) | - | - |

Table 2: Potency of Other MRGPRX4 Agonists

| Agonist | Assay Type | EC50 | Reference |

| Nateglinide | HTRF IP1 Accumulation | 10.6 µM | [7] |

| Nateglinide | FLIPR Ca²⁺ Assay | - | - |

| Bilirubin | FLIPR Ca²⁺ Assay | Partial agonist, less potent than DCA | [2] |

| Fospropofol | Ca²⁺ Mobilization | 3.78 nM | [8] |

| Fosphenytoin | Ca²⁺ Mobilization | 77.01 nM | [8] |

| Dexamethasone phosphate | Ca²⁺ Mobilization | 14.68 nM | [8] |

| PSB-22034 | Ca²⁺ Assay | 11.2 nM | [9] |

| PSB-22040 | Ca²⁺ Assay | 19.2 nM | [9] |

| MS47134 | FLIPR Ca²⁺ Assay | 149 nM | [10] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on MRGPRX4. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Assays

This protocol describes the culture and transient transfection of Human Embryonic Kidney 293T (HEK293T) cells, a common cell line for studying GPCRs.

-

Cell Culture:

-

Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells at 70-80% confluency using 0.05% trypsin-EDTA.

-

-

Transfection:

-

The day before transfection, seed HEK293T cells into the desired culture plates (e.g., 6-well or 96-well plates) to achieve 70-80% confluency on the day of transfection.

-

For each transfection, prepare two tubes:

-

Tube A: Dilute the plasmid DNA encoding MRGPRX4 in Opti-MEM.

-

Tube B: Dilute a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM.

-

-

Combine the contents of Tube A and Tube B and incubate at room temperature for 20 minutes to allow for complex formation.

-

Add the DNA-transfection reagent complex to the cells and gently mix.

-

Incubate the cells for 24-48 hours before performing downstream assays.

-

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium.

-

Protocol:

-

Seed MRGPRX4-transfected HEK293T cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fluo-8 AM) and an equal volume of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate for 1 hour at 37°C.

-

Prepare a plate containing various concentrations of the MRGPRX4 agonist.

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the agonist to the cells and immediately begin measuring the fluorescence intensity over time.

-

Data is analyzed by measuring the peak fluorescence response and can be used to generate dose-response curves and calculate EC50 values.

-

This assay measures GPCR activation by quantifying the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα).[11]

-

Protocol:

-

Co-transfect HEK293T cells with plasmids encoding MRGPRX4 and AP-TGFα.

-

After 24 hours, replace the medium with serum-free medium.

-

Stimulate the cells with various concentrations of the MRGPRX4 agonist for a defined period (e.g., 1 hour).

-

Collect the conditioned medium.

-

Measure the alkaline phosphatase activity in the medium using a colorimetric substrate (e.g., p-nitrophenyl phosphate).

-

The amount of AP activity is proportional to the extent of GPCR activation.

-

This assay measures the interaction between an activated GPCR and β-arrestin, a key protein in GPCR desensitization and signaling.

-

Protocol:

-

Co-transfect cells with a plasmid encoding MRGPRX4 fused to a donor molecule (e.g., Renilla luciferase, RLuc) and a plasmid encoding β-arrestin fused to an acceptor molecule (e.g., green fluorescent protein, GFP).

-

Incubate the cells for 24-48 hours.

-

Add the MRGPRX4 agonist to the cells.

-

If the agonist activates MRGPRX4 and induces β-arrestin recruitment, the donor and acceptor molecules will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

Measure the BRET signal using a plate reader. The magnitude of the BRET signal is proportional to the extent of β-arrestin recruitment.[12]

-

In Vivo Model

This model is used to assess the in vivo pruritic effects of MRGPRX4 agonists.

-

Protocol:

-

Use adult male C57BL/6 mice.

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Prepare sterile solutions of the bile acid agonist (e.g., deoxycholic acid) in a vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween-80).

-

Inject a small volume (e.g., 20-50 µL) of the agonist solution or vehicle intradermally into the nape of the neck.

-

Immediately after injection, place the mice back into the observation chambers and video record their behavior for 30-60 minutes.

-

Subsequently, a blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Compare the number of scratching bouts between the agonist-treated and vehicle-treated groups to determine the pruritic effect of the agonist.[13][14]

-

Therapeutic Landscape and Future Directions

The identification of MRGPRX4 as a key receptor in cholestatic pruritus has paved the way for the development of novel anti-itch therapies.[3] While this guide has focused on MRGPRX4 agonists as research tools, the ultimate therapeutic goal is the development of potent and selective MRGPRX4 antagonists to block the effects of endogenous pruritogens like bile acids.[15] Several companies are actively developing MRGPRX4 antagonists, with some candidates having entered clinical trials.[6][15][16] However, the discontinuation of some of these programs highlights the challenges in translating preclinical findings into effective therapies.[16]

Future research should focus on:

-

Developing more potent and selective MRGPRX4 agonists and antagonists as pharmacological tools.

-

Further elucidating the downstream signaling pathways and the precise mechanisms by which MRGPRX4 activation leads to the sensation of itch.

-

Investigating the role of MRGPRX4 in other potential therapeutic areas, such as pain and inflammation.[6][17]

-

Exploring the therapeutic potential of targeting MRGPRX4 in other pruritic conditions.

References

- 1. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Modeling of Human Dorsal Root Ganglion Neurons for GCaMP6-Based Calcium Imaging of Sensory Responses to HSV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 4. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus. | Semantic Scholar [semanticscholar.org]

- 5. Calcium imaging in human dorsal root ganglia neurons [protocols.io]

- 6. escientpharma.com [escientpharma.com]

- 7. worthington-biochem.com [worthington-biochem.com]

- 8. yulonglilab.org [yulonglilab.org]

- 9. youtube.com [youtube.com]

- 10. diseases.jensenlab.org [diseases.jensenlab.org]

- 11. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 12. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Escient starts Phase II trial of cholestatic pruritus therapy [clinicaltrialsarena.com]

- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

The Role of PSB-22034 in Inflammatory Responses: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the compound PSB-22034 and its potential effects on inflammatory responses. Targeted at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of PSB-22034, its mechanism of action, and the putative role of its target receptor in inflammation.

Introduction

PSB-22034 is a potent and selective agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4).[1][2] MRGPRX4 is a member of the Mas-related G protein-coupled receptor (MRGPR) family, which is primarily expressed in sensory neurons and has been implicated in a variety of physiological and pathological processes, including pain, itch, and inflammation.[1][2][3][4] Given the expression of MRGPRs on various immune cells, including mast cells, dendritic cells, and neutrophils, these receptors are emerging as regulators of immune responses.[5] PSB-22034, as a selective agonist, serves as a critical tool for elucidating the specific functions of MRGPRX4 in these processes.[4] While direct experimental evidence detailing the specific effects of PSB-22034 on inflammatory responses is currently limited in the scientific literature, this guide will explore its potential role based on the known function of its molecular target, MRGPRX4.

Quantitative Data

The primary quantitative data available for PSB-22034 pertains to its potency as an MRGPRX4 agonist. These values, determined through in vitro assays, highlight the compound's high affinity and efficacy at its target receptor.

| Compound | Assay Type | Receptor Variant | EC50 (nM) | Reference |

| PSB-22034 | Ca2+ Mobilization | MRGPRX4-83S | 11.2 | [2][6][7] |

| PSB-22034 | β-arrestin Recruitment | MRGPRX4-83S | 32.0 | [2][7] |

Signaling Pathways

PSB-22034 exerts its effects by activating MRGPRX4, which is known to couple to Gαq proteins.[5][8] Activation of this pathway initiates a signaling cascade that leads to the mobilization of intracellular calcium, a key second messenger involved in a multitude of cellular responses, including those related to inflammation.

Experimental Protocols

While specific experimental protocols for investigating the inflammatory effects of PSB-22034 are not yet established in the literature, the following methodologies represent standard approaches that could be employed.

In Vitro Assessment of Cytokine Release

Objective: To determine the effect of PSB-22034 on the release of pro-inflammatory and anti-inflammatory cytokines from immune cells.

Cell Lines:

-

Human mast cell line (e.g., LAD2)

-

Human peripheral blood mononuclear cells (PBMCs)

-

Mouse bone marrow-derived mast cells (BMMCs)

Methodology:

-

Culture the selected immune cells in appropriate media.

-

Seed cells into 24-well plates at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of PSB-22034 (e.g., 1 nM to 10 µM) for 24 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for PBMCs, Compound 48/80 for mast cells).

-

After incubation, centrifuge the plates and collect the supernatant.

-

Quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of the cell lysates.

In Vivo Model of Peritonitis

Objective: To evaluate the effect of PSB-22034 on leukocyte recruitment in a mouse model of acute inflammation.

Animal Model: C57BL/6 mice (8-10 weeks old)

Methodology:

-

Administer PSB-22034 (e.g., 1, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Thirty minutes after treatment, induce peritonitis by i.p. injection of an inflammatory agent (e.g., zymosan A at 1 mg/kg).

-

Four hours after zymosan A injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

-

Collect the peritoneal fluid and determine the total number of leukocytes using a hemocytometer.

-

Perform a differential cell count by cytocentrifugation and staining with Wright-Giemsa stain to quantify neutrophils, macrophages, and other immune cells.

-

Analyze the supernatant of the peritoneal fluid for cytokine levels using ELISA.

Experimental Workflow Visualization

The following diagram illustrates a potential workflow for investigating the inflammatory effects of PSB-22034.

Conclusion

PSB-22034 is a valuable pharmacological tool for probing the function of MRGPRX4. While its direct impact on inflammatory responses remains to be experimentally demonstrated, the established link between MRGPRX4 and the immune system suggests that PSB-22034 holds significant potential for uncovering novel mechanisms of inflammation and may represent a starting point for the development of new therapeutic agents. Further research is warranted to fully characterize the effects of PSB-22034 in various inflammatory models.

References

- 1. Discovery of Potent Agonists for the Predominant Variant of the Orphan MAS-Related G Protein-Coupled Receptor X4 (MRGPRX4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What are MRGPRX4 modulators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Other Targets | DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PSB-22034 in Cell Culture Experiments

A comprehensive search for the compound "PSB-22034" in scientific literature and chemical databases has yielded no specific information. It is highly likely that "PSB-22034" is an internal, non-public, or potentially erroneous designation for a research compound. As such, detailed application notes, protocols, and quantitative data for its use in cell culture experiments are not publicly available.

For researchers, scientists, and drug development professionals who have access to a compound designated as PSB-22034, the following general framework can be adapted to develop robust cell culture protocols. This guide is based on standard practices in cell biology and pharmacology.

Section 1: Compound Characterization and Preparation

Before initiating any cell-based assays, it is crucial to characterize the compound and prepare it for experimental use.

1.1. Physicochemical Properties: A summary of the essential physicochemical properties of a hypothetical PSB-22034 is presented in Table 1. Researchers should fill this table with experimentally determined or supplier-provided data.

Table 1: Physicochemical Properties of PSB-22034 (Hypothetical Data)

| Property | Value |

| Molecular Formula | To be determined |

| Molecular Weight ( g/mol ) | To be determined |

| Purity (%) | >98% (recommended) |

| Solubility | To be determined in various solvents |

| Stability (in solution) | To be determined |

| Storage Conditions | -20°C or -80°C, protected from light |

1.2. Stock Solution Preparation: A detailed protocol for preparing a stock solution of a novel compound is provided below.

Protocol 1: Preparation of PSB-22034 Stock Solution

-

Determine a suitable solvent. Based on the compound's solubility data, select an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial experiments due to its ability to dissolve a wide range of organic molecules.

-

Weigh the compound. Accurately weigh a small amount of PSB-22034 using a calibrated analytical balance.

-

Dissolve the compound. In a sterile microcentrifuge tube, add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Ensure complete dissolution. Vortex or sonicate the solution until the compound is fully dissolved.

-

Sterile filter. If necessary for long-term storage or sensitive applications, filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.

Section 2: General Cell Culture Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of a new compound in a cell culture setting.

Figure 1. A generalized workflow for in vitro cell culture experiments involving a test compound.

Section 3: Determining Optimal Concentration and Incubation Time

A critical first step is to determine the effective concentration range and the optimal duration of treatment for PSB-22034.

Protocol 2: Cell Viability Assay to Determine IC50

-

Cell Seeding. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare Serial Dilutions. Prepare a series of dilutions of the PSB-22034 stock solution in a complete culture medium. A common starting range is from 100 µM down to 1 nM.

-

Treatment. Remove the old medium from the cells and add the medium containing the different concentrations of PSB-22034. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest PSB-22034 concentration).

-

Incubation. Incubate the plate for a set period (e.g., 24, 48, or 72 hours).

-

Viability Assessment. Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis. Plot the cell viability against the logarithm of the PSB-22034 concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values for PSB-22034 in Different Cell Lines

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cell Line A | 48 | To be determined |

| Cell Line B | 48 | To be determined |

| Cell Line C | 72 | To be determined |

Section 4: Investigating the Mechanism of Action

Once the effective concentration range is established, further experiments can be designed to elucidate the mechanism of action of PSB-22034. The specific assays will depend on the observed cellular phenotype and the hypothesized target of the compound.

Hypothetical Signaling Pathway Modulated by PSB-22034

If, for instance, PSB-22034 is hypothesized to be an inhibitor of a specific kinase in a signaling pathway, the following diagram illustrates this concept.

Figure 2. A hypothetical signaling pathway where PSB-22034 acts as an inhibitor of Kinase B.

Protocol 3: Western Blot Analysis of Pathway Modulation

-

Cell Treatment. Treat cells with PSB-22034 at a concentration around its IC50 value for an appropriate duration. Include positive and negative controls.

-

Cell Lysis. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting. Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest in the hypothesized signaling pathway.

-

Detection. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis. Quantify the band intensities to determine the effect of PSB-22034 on the phosphorylation status of the target proteins.

Conclusion

The successful use of any novel compound in cell culture experiments hinges on a systematic and rigorous approach to its characterization and the development of appropriate experimental protocols. While specific details for PSB-22034 are not available, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to begin their investigations. It is imperative to empirically determine the optimal conditions for each cell line and experimental setup.

Application Notes and Protocols for In-Vivo Studies with PSB-22034

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-22034 is a potent synthetic, non-bile acid agonist for the Mas-related G protein-coupled receptor X4 (MRGPRX4, or hX4)[1]. As a modulator of this receptor, PSB-22034 holds potential for investigating the physiological roles of MRGPRX4 and for the development of therapeutics targeting this pathway. These application notes provide a detailed experimental protocol for conducting in-vivo studies to evaluate the pharmacokinetic profile and biological activity of PSB-22034 in animal models.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| PSB-22034 | MedChemExpress | HY-1111 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |

| PEG300 | Sigma-Aldrich | 81172 |

| Tween-80 | Sigma-Aldrich | P1754 |

| Saline (0.9% NaCl) | Baxter | 2F7124 |

| Corn Oil | Sigma-Aldrich | C8267 |

| 20% SBE-β-CD in Saline | MedChemExpress | HY-17031 |

| Male C57BL/6 mice (8-10 weeks old) | Charles River | 027 |

| Male Sprague-Dawley rats (250-300g) | Charles River | 401 |